![molecular formula C20H23N3O3S B2854482 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 1252921-35-9](/img/structure/B2854482.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide
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Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine . It contains 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
Thieno[3,2-d]pyrimidines are synthesized using 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
Synthesis and Structural Analysis
A key aspect of the scientific research involving this compound includes its synthesis and structural elucidation. For instance, Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, elucidating its structure through elemental analyses and spectroscopic techniques. This process highlights the intricate steps involved in creating such compounds and understanding their chemical properties through molecular docking studies, targeting specific receptors like the VEGFr receptor (Sharma et al., 2018).
Anticancer Activity
Research into the anticancer activity of pyrimidine derivatives is another significant application. Al-Sanea et al. (2020) explored the anticancer activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, indicating some compounds exhibited cancer cell growth inhibition against various cancer cell lines. This demonstrates the potential therapeutic applications of these compounds in oncology, offering insights into novel anticancer agents (Al-Sanea et al., 2020).
Future Directions
properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-5-11-22-19(25)18-16(10-12-27-18)23(20(22)26)13-17(24)21-15-9-7-6-8-14(15)4-2/h6-10,12,16,18H,3-5,11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXQIEBBYRDMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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